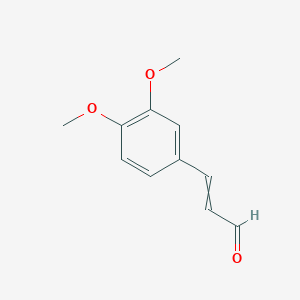

3-(3,4-Dimethoxyphenyl)-2-propenal

Description

Propriétés

Formule moléculaire |

C11H12O3 |

|---|---|

Poids moléculaire |

192.21 g/mol |

Nom IUPAC |

3-(3,4-dimethoxyphenyl)prop-2-enal |

InChI |

InChI=1S/C11H12O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-8H,1-2H3 |

Clé InChI |

KNUFNLWDGZQKKJ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C=CC=O)OC |

SMILES canonique |

COC1=C(C=C(C=C1)C=CC=O)OC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Chalcone Derivatives

Chalcones (α,β-unsaturated ketones) share structural similarities with 3-(3,4-dimethoxyphenyl)-2-propenal but differ in the carbonyl group (ketone vs. aldehyde). For example:

- 3,4-Dimethoxychalcone (CAS 53744-28-8): Exhibits tyrosinase inhibition (IC₅₀ = 4.2 μM) and antioxidant activity due to the electron-donating methoxy groups .

- α-CN-TMC (α-cyano-substituted chalcone): Substitution with a cyano group enhances electrophilicity, improving interactions with biological targets like HIV-1 protease (IC₅₀ = 0.8 μM) .

Curcumin Analogs

Curcumin derivatives with 3,4-dimethoxyphenyl substituents, such as (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e), demonstrate potent antioxidant (EC₅₀ = 1.2 μM) and HIV-1 protease inhibitory activity (IC₅₀ = 1.5 μM) . The cyclopentanone ring in 3e improves metabolic stability compared to the linear propenal structure of 3-(3,4-dimethoxyphenyl)-2-propenal.

Pesticide Derivatives

Flumorph (CAS 211867-47-9), a morpholinyl-containing analog, incorporates a 3-(3,4-dimethoxyphenyl) group but adds a 4-fluorophenyl substituent. This structural modification confers fungicidal activity by targeting fungal cell wall synthesis, showcasing how substituent variation expands applications beyond pharmaceuticals .

Natural Congeners

In Cinnamomum species, 3-(3,4-dimethoxyphenyl)-2-propenal coexists with compounds like coumarin and scopoletin. While coumarin (CAS 91-64-5) shares a similar phenylpropanoid backbone, its lactone ring reduces electrophilicity, limiting antioxidant potency compared to the aldehyde-containing propenal .

Data Table: Comparative Analysis

Research Findings and Implications

- Antioxidant Activity: Methoxy groups enhance radical scavenging by stabilizing phenolic radicals. 3-(3,4-Dimethoxyphenyl)-2-propenal’s aldehyde group may synergize with methoxy substituents to improve activity, though direct comparisons with curcumin analogs are pending .

- Industrial Relevance : Computational models predict the propenal’s viscosity decreases with temperature (e.g., 0.0006452 Pa·s at 386.37 K), aiding in solvent selection for synthesis .

Q & A

Q. What are the common synthetic routes for 3-(3,4-Dimethoxyphenyl)-2-propenal in laboratory settings?

The compound is typically synthesized via Claisen-Schmidt condensation between 3,4-dimethoxybenzaldehyde and acetaldehyde under basic conditions. Alternatively, reduction of 3,4-dimethoxycinnamic acid derivatives (e.g., using LiAlH₄ or catalytic hydrogenation) can yield the target aldehyde. A modified approach involves thermal condensation of 3,4-dimethoxyphenylpropionamide with amines, as described in a synthesis yielding related amides . For stereochemical control, solvent selection (e.g., ethanol for recrystallization) and inert atmospheres (N₂) are critical to prevent oxidation .

Q. What spectroscopic techniques are used to characterize 3-(3,4-Dimethoxyphenyl)-2-propenal?

Key techniques include:

- NMR : ¹H and ¹³C NMR to confirm the α,β-unsaturated aldehyde structure and methoxy group positions.

- IR : Peaks at ~1660 cm⁻¹ (C=O stretch) and ~2850 cm⁻¹ (O-CH₃).

- Mass spectrometry : Molecular ion peak at m/z 192.21 (C₁₁H₁₂O₃) .

- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated in studies of related propenal derivatives .

Q. What are the primary applications of this compound in pharmacological research?

It serves as a key intermediate in synthesizing bioactive molecules, such as:

- Lignan derivatives (e.g., antitumor agents via coupling with thiophene rings) .

- Neuroactive compounds : Precursor for dopamine analogs or enzyme inhibitors targeting monoamine oxidases .

- Antioxidant studies : The methoxy groups influence radical scavenging activity, as seen in structurally similar cinnamaldehydes .

Q. How is purity assessed for 3-(3,4-Dimethoxyphenyl)-2-propenal?

LC/MS-UV (≥95% purity) is standard for quantifying impurities. HPLC with reverse-phase columns (C18) and UV detection at 270–300 nm is used for separation. Residual solvents (e.g., DMF) are monitored via GC-MS .

Advanced Research Questions

Q. How can researchers address contradictions in reported melting points or spectral data?

Discrepancies may arise from:

- Polymorphism : Different crystallization solvents (e.g., ethanol vs. ethyl acetate) alter melting points.

- Instrumental calibration : Validate NMR chemical shifts against NIST reference data .

- Stereoisomerism : Use chiral HPLC or optical rotation measurements to distinguish E/Z isomers .

Q. What strategies optimize synthetic yield for this compound?

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance condensation efficiency.

- Temperature control : Maintain 60–80°C during condensation to avoid side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield to >75% .

Q. What challenges arise in isolating stereoisomers of 3-(3,4-Dimethoxyphenyl)-2-propenal?

The α,β-unsaturated aldehyde group can form E/Z isomers. Separation requires:

- Chiral chromatography : Use cellulose-based columns with heptane/isopropanol mobile phases.

- Crystallization-induced resolution : Recrystallize in ethanol/water mixtures to isolate dominant isomers .

Q. How can computational modeling aid in studying this compound’s reactivity?

- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to explain nucleophilic attack sites on the aldehyde group.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to design derivatives with enhanced binding .

Q. What are the stability considerations for long-term storage?

Q. How does the compound’s reactivity influence its use in derivative synthesis?

The aldehyde group undergoes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.